molecular formula C13H20O B1235705 (E)-beta-Damascone CAS No. 23726-91-2

(E)-beta-Damascone

Cat. No. B1235705
CAS RN: 23726-91-2
M. Wt: 192.3 g/mol
InChI Key: BGTBFNDXYDYBEY-FNORWQNLSA-N
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Description

Synthesis Analysis

The synthesis of (E)-beta-Damascone and its derivatives has been the subject of various studies. For instance, facile lipase-catalyzed syntheses of (S)-(+)-4-hydroxy-β-damascone have been achieved, highlighting the use of biocatalysts for enantioselective synthesis, indicating its importance in producing chiral molecules for fragrance applications (More & Bhat, 2013). Additionally, simpler synthetic methods using cheap and readily available raw materials like citral have been developed to yield α-damascone, showcasing the versatility and economic efficiency in synthesizing related compounds (Hao-lin, 2006).

Molecular Structure Analysis

The molecular structure of (E)-beta-Damascone plays a crucial role in its aroma profile. Research on structural comparison and identification of bioactive derivatives of damascones and ionones has revealed the significance of structural nuances in determining their olfactory properties and biological activities (Gerhäuser et al., 2009).

Chemical Reactions and Properties

Various chemical reactions involving (E)-beta-Damascone have been explored to modify its structure and enhance its properties. Studies on enantioselective synthesis highlight the creation of specific chiral forms of damascone, which are crucial for their scent characteristics and potential bioactivity (Bovolenta et al., 2004).

Physical Properties Analysis

The physical properties of (E)-beta-Damascone, such as its volatility and solubility, are essential for its application in perfumery and flavoring. These properties are influenced by its molecular structure and are critical for its effective use in various formulations.

Chemical Properties Analysis

The chemical stability and reactivity of (E)-beta-Damascone are vital for its storage, handling, and application in commercial products. Research into controlled release mechanisms and bioconjugate formulations showcases innovative approaches to harnessing (E)-beta-Damascone's aromatic potential over extended periods (Berthier et al., 2013).

Safety And Hazards

This involves understanding the compound’s toxicity, flammability, radioactivity, and environmental impact. Material safety data sheets (MSDS) are a good source of this information.


Future Directions

This involves identifying current gaps in the understanding of the compound and proposing future research directions. This could include new synthetic routes, potential applications, or further safety testing.


properties

IUPAC Name

(E)-1-(2,6,6-trimethylcyclohexen-1-yl)but-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-5-7-11(14)12-10(2)8-6-9-13(12,3)4/h5,7H,6,8-9H2,1-4H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTBFNDXYDYBEY-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)C1=C(CCCC1(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)C1=C(CCCC1(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7051890
Record name beta-Damascone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Buten-1-one, 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (2E)-
Source EPA Chemicals under the TSCA
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Boiling Point

200.00 °C. @ 760.00 mm Hg
Record name 4-(2,6,6-Trimethylcyclohex-1-enyl)but-2-en-4-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032541
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

(E)-beta-Damascone

CAS RN

23726-91-2, 35044-68-9
Record name β-Damascone
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URL https://commonchemistry.cas.org/detail?cas_rn=23726-91-2
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Record name beta-Damascone, (E)-
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Record name beta-Damascone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Buten-1-one, 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (2E)-
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Record name beta-Damascone
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Record name (E)-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-buten-1-one
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Record name .BETA.-DAMASCONE, (E)-
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 4-(2,6,6-Trimethylcyclohex-1-enyl)but-2-en-4-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032541
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a mixture of liquid ammonia (500 ml), tetrahydrofuran (30 ml), tert-butanol (2.796 g) and 3-methyl-5-[2,6,6-trimethyl-cyclohex-1-en-1-yl]-isoxazole (2.593 g; 12.65 millimoles), kept under stirring, there was added sodium metal until the solution acquired a steady blue colour. The reaction mixture was stirred for 15 more minutes, solid ammonium chloride was added thereto until complete discolouration, and the ammonia was then evaporated under a stream of argon. After having added 50 ml of ether and 300 ml of a concentrated ammonium chloride solution in water, the mixture was extracted with two fractions of 300 ml of ether and 150 ml of chloroform, respectively. The combined organic extracts were dried over magnesium sulphate, concentrated under reduced pressure and dissolved in 50 ml of toluene containing traces of p-toluene-sulphonic acid. The thus obtained mixture was refluxed for 24 hours, concentrated in vacuo and then distilled to yield 2.074 g (yield 84%) of 2,6,6-trimethyl-1-[but-2-enoyl]-cyclohex-1-ene; b.p. 55°/0.04 Torr. The analytical data of the obtained product were identical with those of a pure sample prepared by one of the known methods.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(E)-beta-Damascone

Citations

For This Compound
10
Citations
M Sakarika, DA Tzompa-Sosa… - FEMS Microbiology …, 2020 - academic.oup.com
The rapidly increasing demand for protein has led to the pursuit of new protein sources, among which microbial protein (MP) is one of the most promising. Although the nutritional …
Number of citations: 8 academic.oup.com
NH Shah, MR Noe, KA Agnew-Heard… - Frontiers in …, 2021 - frontiersin.org
The Premarket Tobacco Product Applications (PMTA) guidance issued by the Food and Drug Administration for electronic nicotine delivery systems (ENDSs) recommends that in …
Number of citations: 7 www.frontiersin.org
NH Shah, MR Noe, KA Agnew-Heard… - … Related to Vaping, 2022 - books.google.com
Electronic nicotine delivery system (ENDS) product usage has increased in popularity over the past decade as a potential alternative to combustible cigarettes for the adult tobacco …
Number of citations: 0 books.google.com
A Borrel, RA Rudel - Scientific Reports, 2022 - nature.com
Factors that increase estrogen or progesterone (P4) action are well-established as increasing breast cancer risk, and many first-line treatments to prevent breast cancer recurrence work …
Number of citations: 7 www.nature.com
JP Aguinaga Bósquez, Z Kovacs, Z Gillay, G Bázár… - Chemosensors, 2021 - mdpi.com
The objective of our research was to evaluate the possible alteration of the organoleptic properties of eggs produced by hens (Lohmann Brown-Classic) fed with diets containing …
Number of citations: 7 www.mdpi.com
X Gu, TFM Rodgers, S Spraakman… - Environmental …, 2021 - ACS Publications
Bioretention cells can effectively infiltrate stormwater runoff and partly remove conventional water contaminants. A field tracer injection experiment in a conventionally designed …
Number of citations: 9 pubs.acs.org
JT Knudsen, R Eriksson, J Gershenzon… - The Botanical Review, 2006 - go.gale.com
Diversity and distribution of floral scent: appendix I: distribution of floral scent compounds at the level of plant family - Document - Gale Academic OneFile Use this link to get back to this …
Number of citations: 0 go.gale.com
A Barua, M Junaid, T Shamsuddin… - Current Traditional …, 2023 - ingentaconnect.com
Background: Nyctanthes arbor-tristis Linn. (Oleaceae) is a traditional therapeutic plant, highly used in Ayurveda for a wide range of activities, such as anthelmintic, antipyretic, laxative, …
Number of citations: 1 www.ingentaconnect.com
JLA Pennings - tobaccocontrol.bmj.com
BMDL: 14.4 mg/kg bw/day 90-day oral study with mice (gavage, 0, 47, 94, 188, 375 or 750 mg/kg). Corrected for dose regimen of 5 days/week to continuous daily administration). Based …
Number of citations: 0 tobaccocontrol.bmj.com
JH Miller, NH Shah, MR Noe… - Proceedings of the …, 2020 - coresta.org
Non-targeted Analysis Using Gas Chromatography Mass Spectrometry for Evaluation of Chemical Composition for E-Vapor Products Page 1 Miller, JH, Shah, NH, Noe, MR, Grisevich, H…
Number of citations: 2 www.coresta.org

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